![molecular formula C14H13Cl2N3O5S B4757026 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B4757026.png)
2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide
Overview
Description
2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide, also known as furosemide, is a widely used diuretic medication. It was first synthesized in 1962 by a team of scientists led by Karl H. Beyer Jr. at Hoechst AG in Germany. Since then, furosemide has become one of the most commonly used drugs for the treatment of edema and hypertension.
Mechanism of Action
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased excretion of water and electrolytes. This mechanism of action makes 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide a potent diuretic agent.
Biochemical and Physiological Effects:
In addition to its diuretic effects, 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Furosemide has also been shown to increase the excretion of uric acid, which can be beneficial for patients with gout.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide for lab experiments is its potency as a diuretic agent. This allows researchers to induce diuresis quickly and reliably in animal models. However, 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide also has some limitations. For example, it can cause dehydration and electrolyte imbalances if not used carefully. Additionally, some animal models may not respond to 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide in the same way as humans, which can limit the generalizability of research findings.
Future Directions
There are a number of potential future directions for research on 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide. One area of interest is the development of new diuretic agents that are more effective and have fewer side effects than 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide. Additionally, researchers may explore the use of 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide in the treatment of other conditions, such as heart failure or liver disease. Finally, there is a need for more research on the long-term effects of 2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide use, particularly in elderly patients.
Scientific Research Applications
Furosemide is used extensively in scientific research, particularly in the fields of pharmacology and physiology. It is commonly used to induce diuresis in animal models, which allows researchers to study the effects of various drugs and treatments on the kidneys and urinary system.
properties
IUPAC Name |
2,5-dichloro-N-[2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O5S/c1-19(25(22,23)12-7-9(15)4-5-10(12)16)8-13(20)17-18-14(21)11-3-2-6-24-11/h2-7H,8H2,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYUBNRQYYZAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NNC(=O)C1=CC=CO1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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